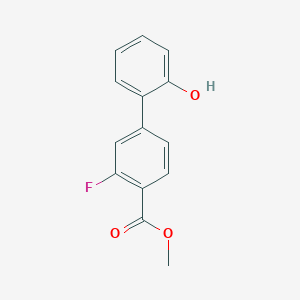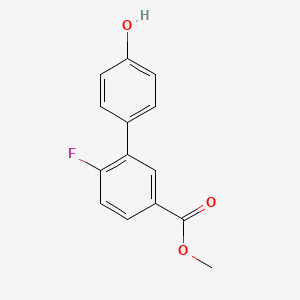
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
描述
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-F5MCPP) is an organic compound widely used in scientific research. It is a derivative of phenol and is typically used as an intermediate in organic synthesis. 2-F5MCPP has a wide range of applications in research, including as a reagent in the synthesis of organic compounds and as a starting material in organic synthesis. It is also used in biological studies as a fluorescent probe or as a substrate in enzymatic reactions.
作用机制
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a unique mechanism of action. It is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also acts as a catalyst in organic reactions, as it can activate electrophilic reagents and facilitate the formation of covalent bonds. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can also modulate the activity of enzymes and other proteins, affecting the metabolism of drugs and other xenobiotics. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can interact with cell membranes and other cellular components, affecting the function of cells and tissues.
实验室实验的优点和局限性
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a low volatility, making it easy to handle and store. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also soluble in a variety of solvents, making it easy to use in reactions. However, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also has some limitations. For example, it can be toxic and can cause skin irritation, so it should be handled with care. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can decompose in the presence of light or heat, so it should be stored in a dark, cool place.
未来方向
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential future applications. It can be used as a starting material in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs. It can also be used as a fluorescent probe in biological studies, allowing researchers to monitor the activity of enzymes and other proteins. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a ligand in coordination chemistry, allowing researchers to study the structure of transition metal complexes. Finally, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, facilitating the formation of covalent bonds.
科学研究应用
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organic compounds, as a starting material in organic synthesis, and as a fluorescent probe in biological studies. It can also be used as a substrate in enzymatic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also used in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs.
属性
IUPAC Name |
methyl 4-fluoro-3-(2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSZQNJDQLYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683580 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
764703-61-9 | |
| Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)
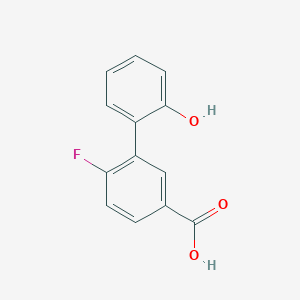
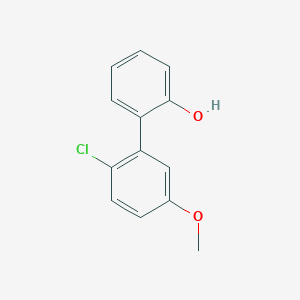
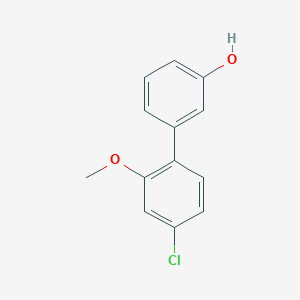


![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370415.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370430.png)

